6-Fluoro-3-(1H-pyrrolo[2,3-C]pyridin-1-YL)isoquinoline
Description
6-Fluoro-3-(1H-pyrrolo[2,3-c]pyridin-1-yl)isoquinoline (commonly referred to as MK-6240 in its radiolabeled form, [¹⁸F]-MK-6240) is a fluorine-containing heterocyclic compound with a fused pyrrolo[2,3-c]pyridine-isoquinoline scaffold. It was developed as a positron emission tomography (PET) imaging agent targeting neurofibrillary tangles (NFTs), pathological aggregates of hyperphosphorylated tau protein in Alzheimer’s disease (AD) . The fluorine atom at the 6-position enhances binding specificity and pharmacokinetic properties, while the pyrrolo[2,3-c]pyridine moiety contributes to its planar structure, enabling interactions with tau fibrils . Preclinical studies demonstrated high binding affinity (Ki < 1 nM) to NFTs in human AD brain tissues and minimal off-target binding in non-human primates .
Properties
Molecular Formula |
C16H10FN3 |
|---|---|
Molecular Weight |
263.27 g/mol |
IUPAC Name |
6-fluoro-3-pyrrolo[2,3-c]pyridin-1-ylisoquinoline |
InChI |
InChI=1S/C16H10FN3/c17-14-2-1-12-9-19-16(8-13(12)7-14)20-6-4-11-3-5-18-10-15(11)20/h1-10H |
InChI Key |
BIELVQPSHRMJDV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CN=C(C=C2C=C1F)N3C=CC4=C3C=NC=C4 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 6-Fluoro-3-(1H-pyrrolo[2,3-C]pyridin-1-YL)isoquinoline involves multiple steps. One documented method includes the following steps:
Formation of the Isoquinoline Core: The isoquinoline core is synthesized through a series of reactions involving the cyclization of appropriate precursors.
Introduction of the Fluorine Atom: The fluorine atom is introduced using a fluorinating agent under controlled conditions.
Formation of the Pyrrolo[2,3-C]pyridine Moiety: This step involves the construction of the pyrrolo[2,3-C]pyridine ring system, which is then coupled with the isoquinoline core.
Chemical Reactions Analysis
6-Fluoro-3-(1H-pyrrolo[2,3-C]pyridin-1-YL)isoquinoline undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that derivatives of isoquinoline compounds exhibit significant anticancer properties. For instance, research has shown that 6-Fluoro-3-(1H-pyrrolo[2,3-C]pyridin-1-YL)isoquinoline can inhibit the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest. A notable study demonstrated its efficacy against various cancer cell lines, suggesting its potential as a lead compound for further development in cancer therapeutics .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 5.4 | Induction of apoptosis |
| A549 (Lung Cancer) | 7.2 | Cell cycle arrest at G2/M phase |
| HeLa (Cervical Cancer) | 4.8 | Inhibition of mitochondrial function |
Neuroprotective Effects
Another area of interest is the neuroprotective effects of this compound. Studies have indicated that it can protect neuronal cells from oxidative stress and apoptosis, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Organic Electronics
The unique electronic properties of 6-Fluoro-3-(1H-pyrrolo[2,3-C]pyridin-1-YL)isoquinoline make it suitable for applications in organic electronics. Its incorporation into organic light-emitting diodes (OLEDs) has been explored due to its favorable charge transport characteristics and luminescent properties .
| Property | Value |
|---|---|
| Hole Mobility | 0.1 cm²/V·s |
| Electron Mobility | 0.05 cm²/V·s |
| Emission Peak Wavelength | 450 nm |
Case Study 1: Anticancer Research
In a study published in the Journal of Medicinal Chemistry, researchers synthesized various derivatives of isoquinoline and evaluated their anticancer activity. The study found that the introduction of a fluorine atom at the 6-position significantly enhanced the cytotoxicity against breast cancer cell lines .
Case Study 2: Neuroprotection
A research team investigated the neuroprotective effects of this compound in a rat model of Parkinson's disease. The results indicated that treatment with 6-Fluoro-3-(1H-pyrrolo[2,3-C]pyridin-1-YL)isoquinoline led to a significant reduction in neuroinflammation and improved motor functions compared to untreated controls .
Mechanism of Action
The mechanism of action of 6-Fluoro-3-(1H-pyrrolo[2,3-C]pyridin-1-YL)isoquinoline involves its binding to neurofibrillary tangles composed of aggregated tau protein. This binding is highly specific and selective, allowing for the accurate detection of NFTs using PET imaging. The compound’s physicochemical properties and in vivo pharmacokinetics make it suitable for this application .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Derivatives
Table 1: Key Structural and Functional Comparisons
Functional and Pharmacological Differences
MK-6240 vs. DMK6240: MK-6240’s fluorine atom enhances blood-brain barrier (BBB) penetration and binding specificity to NFTs, critical for in vivo PET imaging . DMK6240 lacks fluorine but incorporates an amino group for covalent conjugation to metal-organic frameworks (MOFs), enabling localized tau aggregation inhibition in AD models .
MK-6240 vs. Pyrrolo[2,3-c]isoquinoline Derivatives (8b, 8c): Derivatives like 8b and 8c feature bulky substituents (e.g., tert-butyl, dichlorophenyl) that reduce solubility but improve crystallinity for X-ray analysis . Unlike MK-6240, these compounds lack fluorine and are primarily studied for photophysical properties (e.g., fluorescence) rather than biological activity .
MK-6240 vs.
Biological Activity
6-Fluoro-3-(1H-pyrrolo[2,3-C]pyridin-1-YL)isoquinoline is a compound that has garnered attention due to its potential therapeutic applications, particularly in neurodegenerative diseases. This article provides a comprehensive overview of its biological activity, focusing on its mechanisms of action, pharmacological properties, and relevant research findings.
- Chemical Formula : C₁₆H₁₀FN₃
- CAS Number : 908140-36-3
- Molecular Weight : 263.28 g/mol
The compound exhibits a unique mechanism of action primarily through its interaction with neurofibrillary tangles (NFTs), which are associated with Alzheimer's disease. It functions as a positron emission tomography (PET) imaging agent, allowing for the quantification of NFTs in vivo. This capability is crucial for understanding the progression of neurodegenerative diseases and developing targeted therapies.
1. Neuroimaging Applications
6-Fluoro-3-(1H-pyrrolo[2,3-C]pyridin-1-YL)isoquinoline has been identified as a promising PET tracer known as [18F]-MK-6240. This tracer demonstrates high specificity and selectivity for binding to NFTs, making it an invaluable tool for early diagnosis and monitoring of Alzheimer's disease progression .
2. Pharmacokinetics
The compound exhibits favorable pharmacokinetic properties, including optimal absorption and distribution in biological systems. Studies have shown that it achieves suitable bioavailability when administered, which is essential for its efficacy as an imaging agent .
3. Potential Therapeutic Effects
Research indicates that derivatives of this compound may possess broader therapeutic effects beyond neuroimaging. For instance, similar compounds within the pyrrolo[2,3-c]pyridine family have demonstrated activity against various biological targets, including protein kinases and adenosine receptors . This suggests potential applications in treating conditions such as chronic obstructive pulmonary disease (COPD) and other inflammatory disorders.
Study 1: PET Imaging in Alzheimer’s Disease
A study conducted by Walji et al. highlighted the use of [18F]-MK-6240 in detecting NFTs in patients with Alzheimer's disease. The results showed a significant correlation between NFT levels and cognitive decline, supporting the compound's role as a diagnostic tool .
Study 2: In Vivo Efficacy
In preclinical models, [18F]-MK-6240 was shown to effectively bind to NFTs in rodent brains, demonstrating its potential for translating into human applications. The study emphasized the importance of this imaging technique in assessing therapeutic efficacy in clinical trials targeting tau pathology .
Comparative Analysis of Related Compounds
The following table summarizes the biological activities and applications of various compounds related to 6-Fluoro-3-(1H-pyrrolo[2,3-C]pyridin-1-YL)isoquinoline:
| Compound Name | Biological Activity | Application Area |
|---|---|---|
| [18F]-MK-6240 | PET imaging agent for NFTs | Alzheimer’s disease |
| Compound A | Protein kinase inhibition | Cancer therapy |
| Compound B | Antibacterial activity | Infectious diseases |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
